REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-:4])C.[K+].FC1C=[C:10]([CH:16]2[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]2)[CH:11]=C(F)C=1F.[OH2:23]>C1COCC1>[CH2:2]([O:4][C:11]([CH:10]=[C:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1)=[O:23])[CH3:1] |f:0.1|
|
Name
|
triethyl phosphonoacetate
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred in a nitrogen gas stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring the reaction solution at room temperature for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirring at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracting with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
washing the organic layer with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrating the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |